2-t-butyl-4-iodo-1-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C8H13IN2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-tert-butyl-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3 |
InChI Key |
UFSQAQCJRXJVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CN1C)I |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Commonly used starting materials include imidazole or substituted imidazoles, tert-butyl reagents (such as tert-butyl halides or tert-butyl lithium), methylating agents, and iodine sources for halogenation.
Methylation at the 1-Position
Methylation of imidazole nitrogen typically uses methyl iodide or methyl bromide under basic conditions. For example, methylation of 4-substituted imidazole derivatives has been reported using methyl iodide with potassium carbonate or sodium hydride as base in polar aprotic solvents like DMF or acetonitrile.
Introduction of the tert-Butyl Group at the 2-Position
The tert-butyl group is introduced via alkylation reactions. One efficient method is the use of tert-butyl lithium or tert-butyl halides in the presence of strong bases. For instance, the reaction of imidazole derivatives with tert-butyl lithium at low temperatures (e.g., -78 °C) in anhydrous tetrahydrofuran (THF) can yield 2-t-butyl substituted imidazoles. Optimization of temperature and stoichiometry is critical to avoid side reactions.
Iodination at the 4-Position
Selective iodination at the 4-position of the imidazole ring can be achieved through electrophilic substitution using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). Conditions typically involve mild acidic or neutral media at controlled temperatures to prevent over-iodination or ring degradation.
Representative Synthetic Route Example
Based on analogous imidazole syntheses and halogenation methods documented in literature, a plausible synthetic route for 2-t-butyl-4-iodo-1-methyl-1H-imidazole is as follows:
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-t-butylation of imidazole | tert-butyl lithium, THF, -78 °C, N2 atmosphere | 40-50 | Low temperature crucial to avoid side reactions |
| 2 | 4-iodination | N-iodosuccinimide (NIS), acetonitrile, 0-25 °C | 60-70 | Selective iodination at 4-position |
| 3 | 1-methylation | methyl iodide, K2CO3, DMF, room temperature | 70-80 | Standard N-alkylation method |
Yields are approximate based on similar literature precedents.
Experimental Data and Optimization
Alkylation Optimization
In a study optimizing N-alkylation of imidazole derivatives, the use of equimolar methyl iodide with potassium carbonate in DMF yielded high purity 1-methylimidazole derivatives with yields above 75%. Solvent-free N-alkylation has also been reported but is less common for substituted imidazoles with bulky groups.
Halogenation Conditions
Selective iodination with NIS in acetonitrile at room temperature has been shown to provide high regioselectivity and moderate to good yields for 4-iodoimidazole derivatives. Excess iodine reagents or elevated temperatures often lead to polyiodinated by-products.
tert-Butylation Challenges
The introduction of the bulky tert-butyl group at the 2-position requires strong bases and low temperatures to minimize side reactions such as ring opening or polymerization. Use of tert-butyl lithium at -78 °C in dry THF under inert atmosphere is the preferred method, with reaction times around 30-60 minutes before quenching.
Comparative Analysis of Preparation Methods
| Method Aspect | tert-Butylation | Iodination | Methylation |
|---|---|---|---|
| Reagents | tert-butyl lithium, tert-butyl halides | N-iodosuccinimide, ICl | methyl iodide, methyl bromide |
| Solvents | THF (dry) | Acetonitrile, CH2Cl2 | DMF, acetonitrile |
| Temperature | -78 °C | 0-25 °C | Room temperature |
| Reaction Time | 30-60 min | 1-4 hours | 1-12 hours |
| Yield Range | 40-50% | 60-70% | 70-80% |
| Purification | Chromatography, recrystallization | Recrystallization | Extraction, recrystallization |
Notes on Purification and Characterization
- Purification typically involves extraction, recrystallization, and chromatographic techniques to remove unreacted starting materials and side products.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
- Iodinated imidazoles often show characteristic shifts in NMR and distinct mass spectral peaks for the iodine-containing molecular ion.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-iodo-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in diglyme with 18-crown-6 ether can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 2-tert-butyl-4-fluoro-1-methylimidazole .
Scientific Research Applications
2-tert-butyl-4-iodo-1-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-iodo-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
4(5)-Bromo-2-butyl-1H-imidazole ()
- Substituents: Bromine at position 4(5), butyl at position 2.
- Comparison :
- Steric Effects : The tert-butyl group in the target compound is bulkier than butyl, leading to greater steric hindrance.
- Electronic Effects: Iodine (polarizable, weak σ-donor) vs. bromine (stronger σ-donor). Iodine enhances electrophilicity at position 4 and participates in halogen bonding more effectively .
- Reactivity : Iodine is a superior leaving group in nucleophilic substitutions compared to bromine, making the target compound more reactive in cross-coupling reactions.
2-Methyl-4-trifluoromethyl-1H-imidazole ()
- Substituents: Trifluoromethyl (electron-withdrawing) at position 4, methyl at position 2.
- Comparison :
- Electronic Effects : The trifluoromethyl group reduces electron density at position 4, contrasting with the tert-butyl group (electron-donating) in the target compound. This difference alters reactivity in electrophilic aromatic substitution .
Hydrogen and Halogen Bonding in Crystal Packing
The target compound’s iodine atom enables halogen bonding (X···N/O interactions), which is stronger and more directional than hydrogen bonding. This property is critical in supramolecular chemistry for designing crystalline materials with predictable architectures . By contrast:
- 4-Hydroxybenzoic acid–1H-imidazole () forms co-crystals via O–H···N hydrogen bonds. The absence of a halogen substituent limits its utility in halogen-bonded frameworks .
- Compounds 5{29}–5{33} () feature carbonyl and tert-butoxy groups, enabling hydrogen bonding (N–H···O) but lacking halogen-mediated interactions .
Molecular Weight and Key Properties (Inferred):
- 2-t-Butyl-4-iodo-1-methyl-1H-imidazole : Molecular weight ≈ 294.1 g/mol (calculated). Higher lipophilicity (logP) due to iodine and t-butyl groups compared to brominated analogs.
- 4(5)-Bromo-2-butyl-1H-imidazole : Lower molecular weight (~217.1 g/mol) but similar steric bulk.
Experimental Observations:
- Halogen bonding in the target compound enhances crystal stability (melting point >150°C inferred), whereas hydrogen-bonded analogs (e.g., 5{29}) exhibit lower thermal stability .
- The iodine substituent enables efficient Suzuki-Miyaura coupling, achieving >90% yield in model reactions, outperforming brominated derivatives (~70% yield) .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-t-butyl-4-iodo-1-methyl-1H-imidazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from the imidazole core. For example:
- Step 1 : Introduction of the t-butyl group via nucleophilic substitution or alkylation under reflux conditions using tert-butyl halides or alcohols.
- Step 2 : Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) in the presence of catalysts like silver triflate.
- Step 3 : Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).
Reaction optimization requires careful control of temperature, solvent polarity (e.g., DMF or THF), and purification via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns protons and carbons to confirm substitution patterns. For example, the t-butyl group shows a singlet at ~1.4 ppm in ¹H NMR.
- X-ray Crystallography : Determines 3D structure and hydrogen-bonding networks. Software like ORTEP-3 aids in visualizing molecular geometry and packing .
- IR Spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹).
Cross-validation with elemental analysis ensures purity .
Q. How does the steric bulk of the t-butyl group influence reactivity?
- Methodological Answer : The t-butyl group at the 2-position creates steric hindrance, directing electrophilic substitution to the 4- and 5-positions. For example:
- Iodination : Preferential iodination at the 4-position due to reduced steric clash compared to the 5-position.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-iodo site is feasible with palladium catalysts, enabling derivatization for structure-activity studies .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
- Catalyst Selection : Silver salts (AgOTf) improve iodination regioselectivity.
- Purification Strategies : Gradient elution in flash chromatography or recrystallization in ethanol/water mixtures enhances purity.
Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps .
Q. What computational methods predict electronic properties and reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The iodine atom’s electron-withdrawing effect lowers the LUMO at the 4-position.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates.
Software like Gaussian or ORCA is used, referencing methodologies from Colle-Salvetti correlation-energy models .
Q. How can structure-activity relationships (SAR) guide biological testing?
- Methodological Answer :
- Derivative Synthesis : Replace the iodo group with other halogens (Br, Cl) or functionalize via cross-coupling to introduce bioisosteres (e.g., aryl, heteroaryl).
- Biological Screening : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or anticancer potential via MTT assays.
Correlate substituent electronegativity (iodo vs. bromo) with activity trends .
Key Considerations for Researchers
- Contradictions : Evidence on iodination regioselectivity varies with solvent systems; replicate under multiple conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
